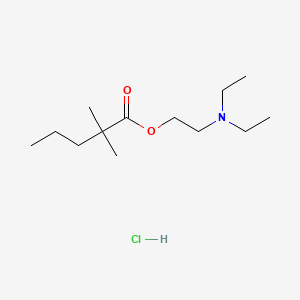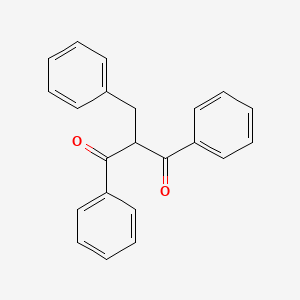
2-Benzyl-1,3-diphenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C22H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes a benzyl group attached to a 1,3-diphenylpropane-1,3-dione backbone. It has applications in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-diphenylpropane-1,3-dione typically involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by the addition of benzyl chloride. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like triethylamine . The reaction proceeds through a series of steps, including aldol condensation and nucleophilic substitution, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are being explored to make the production more sustainable .
化学反応の分析
Types of Reactions
2-Benzyl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and radical initiators.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major products include diketones and carboxylic acids.
Reduction: The major products are alcohols and hydrocarbons.
Substitution: The major products are substituted benzyl derivatives.
科学的研究の応用
2-Benzyl-1,3-diphenylpropane-1,3-dione has several scientific research applications:
作用機序
The mechanism of action of 2-Benzyl-1,3-diphenylpropane-1,3-dione involves its interaction with free radicals and reactive oxygen species. The compound can donate electrons to neutralize these radicals, thereby exhibiting antioxidant activity. In biological systems, it inhibits lipid peroxidation by interacting with Fe2±mediated pathways . The molecular targets include various enzymes and proteins involved in oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1,3-propanedione: A structurally similar diketone with similar reactivity and applications.
Dibenzoylmethane: Another diketone used in organic synthesis and as a UV filter in sunscreens.
Benzylacetone: A related compound with a benzyl group attached to an acetone backbone, used in fragrance and flavor industries.
Uniqueness
2-Benzyl-1,3-diphenylpropane-1,3-dione is unique due to its combination of a benzyl group with a 1,3-diphenylpropane-1,3-dione structure. This unique structure imparts specific reactivity and properties, making it valuable in various applications, particularly in materials science and medicinal chemistry.
特性
CAS番号 |
28918-09-4 |
|---|---|
分子式 |
C22H18O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
2-benzyl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C22H18O2/c23-21(18-12-6-2-7-13-18)20(16-17-10-4-1-5-11-17)22(24)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChIキー |
OBFPJGNSAPBZHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




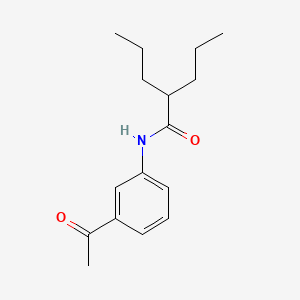
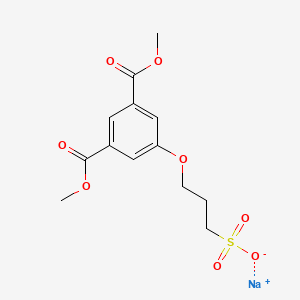
![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
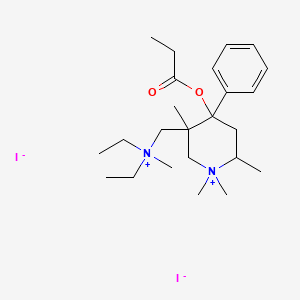
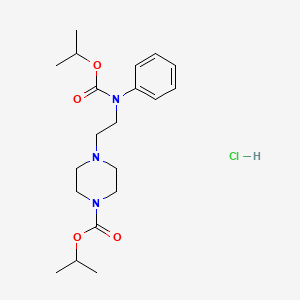

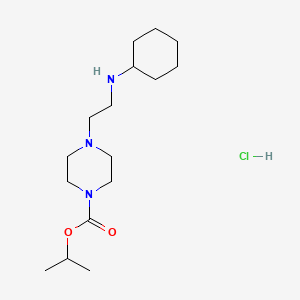
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)


